![molecular formula C25H20N4O4 B2400959 N-(4-(benzo[d][1,3]dioxol-5-ylcarboxamido)benzyl)-N-phényl-1H-imidazole-4-carboxamide CAS No. 1251608-92-0](/img/structure/B2400959.png)
N-(4-(benzo[d][1,3]dioxol-5-ylcarboxamido)benzyl)-N-phényl-1H-imidazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(benzo[d][1,3]dioxole-5-carboxamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C25H20N4O4 and its molecular weight is 440.459. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(benzo[d][1,3]dioxole-5-carboxamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(benzo[d][1,3]dioxole-5-carboxamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Propriétés anticancéreuses
Les caractéristiques structurales du composé en font un candidat prometteur pour la recherche sur le cancer. Les chercheurs ont étudié son potentiel en tant qu’agent anticancéreux en raison de sa capacité à interagir avec les voies cellulaires impliquées dans la croissance tumorale et la métastase. Des études précliniques ont montré qu’il inhibe la prolifération des cellules cancéreuses et induit l’apoptose, ce qui en fait un sujet d’intérêt pour le développement de médicaments .
Activité anti-inflammatoire
L’inflammation joue un rôle crucial dans diverses maladies, notamment les maladies auto-immunes et les affections chroniques. Ce composé a démontré des effets anti-inflammatoires en modulant les principales voies inflammatoires. Les chercheurs explorent son potentiel en tant qu’agent thérapeutique pour des affections telles que la polyarthrite rhumatoïde, la maladie inflammatoire de l’intestin et les troubles neuro-inflammatoires .
Propriétés antimicrobiennes
La structure unique du composé suggère une activité antimicrobienne potentielle. Des études ont étudié ses effets contre les bactéries, les champignons et les virus. Il peut servir de composé de tête pour le développement de nouveaux antibiotiques ou d’agents antiviraux. Des recherches supplémentaires sont nécessaires pour comprendre son mécanisme d’action et optimiser son efficacité .
Applications cardiovasculaires
Compte tenu de l’importance de la santé cardiovasculaire, les chercheurs ont exploré l’impact de ce composé sur la fonction cardiaque. Il peut présenter des effets cardioprotecteurs en influençant le tonus vasculaire, l’agrégation plaquettaire et la fonction endothéliale. Des investigations sur son potentiel en tant que traitement de l’hypertension artérielle, de l’athérosclérose et de la maladie coronarienne ischémique sont en cours .
Potentiel neuroprotecteur
Les maladies neurodégénératives, telles que la maladie d’Alzheimer et la maladie de Parkinson, posent des défis importants. La structure de ce composé suggère des propriétés neuroprotectrices. Il peut moduler les voies de signalisation neuronale, réduire le stress oxydatif et améliorer la plasticité synaptique. Les chercheurs étudient ses effets chez les modèles animaux et en culture cellulaire pour découvrir son potentiel thérapeutique .
Propriétés
IUPAC Name |
1-[[4-(1,3-benzodioxole-5-carbonylamino)phenyl]methyl]-N-phenylimidazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O4/c30-24(18-8-11-22-23(12-18)33-16-32-22)27-20-9-6-17(7-10-20)13-29-14-21(26-15-29)25(31)28-19-4-2-1-3-5-19/h1-12,14-15H,13,16H2,(H,27,30)(H,28,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQUSFYDZUNBAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)CN4C=C(N=C4)C(=O)NC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-Nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2400877.png)
![6-Cyclopropyl-N-[4-(difluoromethoxy)phenyl]-5-fluoropyrimidin-4-amine](/img/structure/B2400881.png)
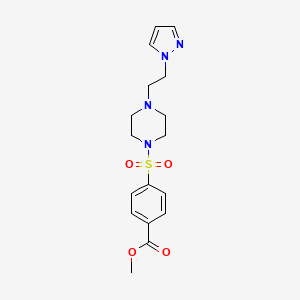
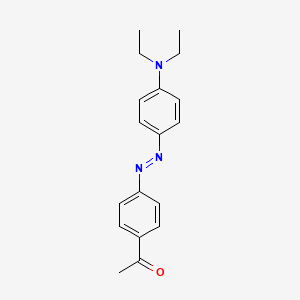
![(Z)-2-cyano-3-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]prop-2-enamide](/img/structure/B2400887.png)
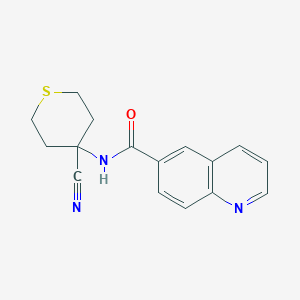


![N-[1-[4-(Trifluoromethyl)phenyl]cyclopentyl]prop-2-enamide](/img/structure/B2400892.png)
![N-(2,4-dimethoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide](/img/structure/B2400893.png)
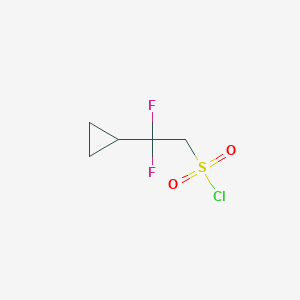
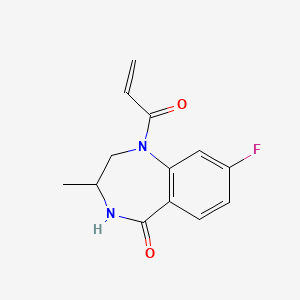
![N-(3-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2400898.png)
